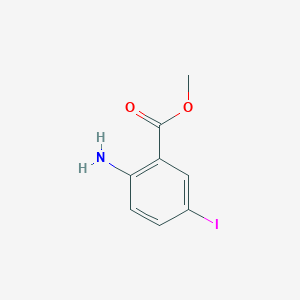![molecular formula C5H7N3O2S B184834 (4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 200816-06-4](/img/structure/B184834.png)
(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The compound also contains a methyl group and a sulfanyl group attached to the triazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a multi-step chemical modification of 3-bromobenzoic acid was used to synthesize novel structural hybrids of 1,2,4-triazole . The final step involved the cyclization of an intermediate compound, producing its 1,2,4-triazole derivative . This intermediate was then coupled with different electrophiles, resulting in the formation of the final derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string CN1C=NN=C1N . The compound has a molecular weight of 98.11 g/mol . The InChI string for the compound is InChI=1S/C3H6N4/c1-7-2-5-6-3(7)4/h2H,1H3,(H2,4,6) .
Applications De Recherche Scientifique
Novel Triazole Derivatives in Drug Development
The triazoles, including 4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl acetic acid derivatives, are crucial in developing new drugs due to their diverse biological activities. These compounds have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. Their structural versatility allows for significant innovation in the pharmaceutical industry, focusing on addressing emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).
Biologically Active 1,2,4-Triazole Derivatives
Research into 1,2,4-triazole derivatives has revealed a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. These compounds are promising for scientific research, offering new directions for organic synthesis and chemical modeling, which could lead to innovative treatments and therapies (Ohloblina, 2022).
Reactivity of 1,2,4-Triazole Derivatives
The study of 1,2,4-triazole-3-thione derivatives has highlighted their potential in antioxidant and antiradical activities, comparing their effects to biogenic amino acids like cysteine. This research underscores the importance of these compounds in developing treatments and interventions for patients exposed to high doses of radiation (Kaplaushenko, 2019).
Physico-Chemical Properties and Industrial Applications
The exploration of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole has not only pharmaceutical implications but also applications in engineering, metallurgy, and agriculture. These derivatives serve as optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors, demonstrating the wide-ranging utility of triazole compounds in various industrial sectors (Parchenko, 2019).
Mécanisme D'action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been extensively studied for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences .
Mode of Action
It’s worth noting that 1,2,4-triazoles and their derivatives have been proven to exhibit significant antibacterial activity . This suggests that the compound may interact with bacterial cells, leading to their inhibition or destruction.
Biochemical Pathways
1,2,4-triazoles have been shown to possess powerful biological properties, including antibacterial activity . This suggests that the compound may interfere with the biochemical pathways of bacteria, leading to their inhibition or destruction.
Result of Action
Given the known antibacterial activity of 1,2,4-triazoles , it can be inferred that the compound may have a significant impact on bacterial cells, potentially leading to their inhibition or destruction.
Propriétés
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-8-3-6-7-5(8)11-2-4(9)10/h3H,2H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBWSXCOOHHRFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362925 |
Source


|
| Record name | [(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200816-06-4 |
Source


|
| Record name | [(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B184754.png)

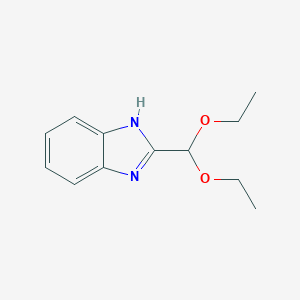
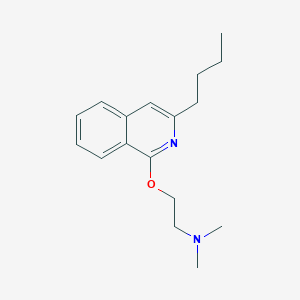
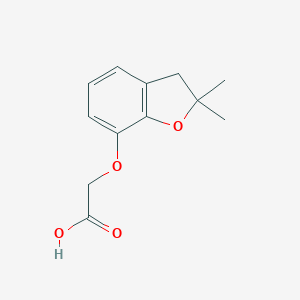
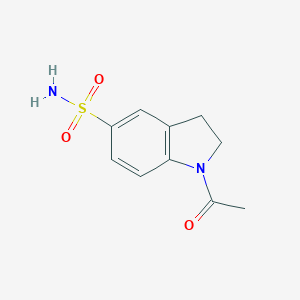
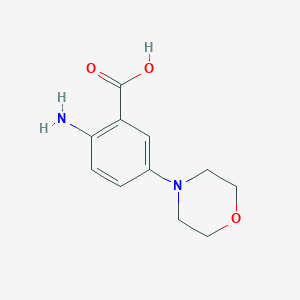
![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B184764.png)
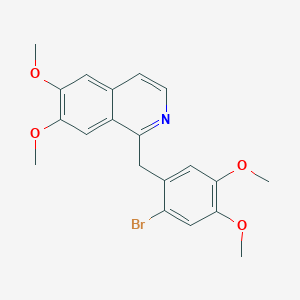



![4-[(Phenylsulfonyl)amino]butanoic acid](/img/structure/B184774.png)
